molecular formula C15H21N3 B2639221 (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine CAS No. 1285022-77-6

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine

Cat. No. B2639221
CAS RN: 1285022-77-6
M. Wt: 243.354
InChI Key: HRTYUSIPMFOMJS-UHFFFAOYSA-N
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Description

“(1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 5805-57-2 . It has a molecular weight of 147.18 . It is a solid at room temperature . The compound is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .


Molecular Structure Analysis

The InChI code for “(1H-benzo[d]imidazol-2-yl)methanamine” is 1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) . The key for this InChI code is UCOSRTUSVXHIMK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1H-benzo[d]imidazol-2-yl)methanamine” is a solid at room temperature . It has a molecular weight of 147.18 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Materials Science and Catalysis

Biological Applications

Metal-Organic Frameworks (MOFs)

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTYUSIPMFOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine

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